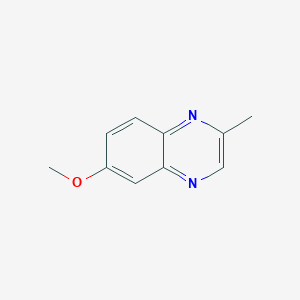

6-Methoxy-2-methylquinoxaline

Übersicht

Beschreibung

6-Methoxy-2-methylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2O. It is a derivative of quinoxaline, which is known for its wide range of applications in medicinal chemistry and material science. The compound features a quinoxaline core substituted with a methoxy group at the 6-position and a methyl group at the 2-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-methylquinoxaline typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound. One common method is the reaction of 2-methyl-3,4-dioxobutanoic acid with o-phenylenediamine in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions for several hours to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methoxy-2-methylquinoxaline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoxaline N-oxides.

Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding dihydroquinoxaline derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Halogenated quinoxalines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Overview

Quinoxaline derivatives, including 6-methoxy-2-methylquinoxaline, have been extensively studied for their anticancer properties. These compounds are known to act as selective inhibitors of adenosine triphosphate (ATP), which is crucial for cancer cell proliferation.

Case Studies

A study demonstrated that various quinoxaline derivatives exhibited potent cytotoxic effects against multiple tumor cell lines, including HCT116 (colon carcinoma), HepG2 (liver cancer), and MCF-7 (breast cancer) cells. Among these, specific derivatives showed significant activity by inducing cell cycle arrest and apoptosis in cancer cells. For instance, compound VIIIc was noted for its ability to disrupt the cell cycle at the G2/M phase and exhibited an IC50 value of 7.8 µM against the HCT116 cell line .

Data Table: Anticancer Activity of Quinoxaline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| VIIIc | HCT116 | 7.8 | Cell cycle arrest at G2/M |

| VIId | HepG2 | Moderate | Induces apoptosis |

| VIIIa | MCF-7 | Weak | Minimal activity observed |

P-glycoprotein Inhibition

Overview

P-glycoprotein (P-gp) plays a critical role in multidrug resistance in cancer therapy. Compounds that can inhibit P-gp are valuable for enhancing the efficacy of anticancer drugs.

Research Findings

Recent research focused on synthesizing new quinoline analogues derived from this compound to evaluate their P-gp inhibition capabilities. Compounds such as 5a and 5b demonstrated significant inhibition of P-gp-mediated drug efflux, showing 1.3-fold and 2.1-fold stronger activity than verapamil, a known P-gp inhibitor . This suggests that modifications on the quinoxaline scaffold can lead to enhanced therapeutic effects against drug-resistant cancers.

Data Table: P-glycoprotein Inhibition Activity

| Compound | P-gp Inhibition Ratio (vs Verapamil) |

|---|---|

| 5a | 1.3 |

| 5b | 2.1 |

| Control | Baseline |

Synthetic Intermediates

Applications in Organic Synthesis

this compound serves as an important intermediate in the synthesis of various pharmaceutical agents and dyes. Its structural properties allow it to be utilized in creating more complex molecules with desired biological activities.

Synthesis Protocols

Recent studies have optimized the synthesis of 2-methylquinoxaline derivatives using glycerol as a starting material under specific catalytic conditions. This approach not only improves yields but also facilitates the production of various functionalized quinoxalines that can be further explored for biological applications .

Wirkmechanismus

The mechanism of action of 6-Methoxy-2-methylquinoxaline involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as tyrosine kinases and DNA gyrase, leading to the disruption of cellular processes. The compound’s ability to intercalate into DNA also contributes to its antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

2-Methylquinoxaline: Lacks the methoxy group, resulting in different electronic properties and reactivity.

6-Methoxyquinoxaline: Lacks the methyl group, affecting its steric and electronic characteristics.

Quinoxaline: The parent compound, which serves as the basis for various derivatives.

Uniqueness: 6-Methoxy-2-methylquinoxaline is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity. This dual substitution pattern enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Biologische Aktivität

6-Methoxy-2-methylquinoxaline is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H10N2O, featuring a quinoxaline core with a methoxy group at the 6-position and a methyl group at the 2-position. This unique substitution pattern enhances its reactivity and biological efficacy compared to other quinoxaline derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial and fungal strains, making it a promising candidate for developing new antimicrobial agents. A study highlighted its potential as an antibacterial agent against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | 15 mm |

| Escherichia coli | 18 mm |

| Candida albicans | 12 mm |

Anticancer Properties

The compound has also been investigated for its anticancer potential. It inhibits specific enzymes involved in cell proliferation, particularly targeting multidrug-resistant cancer cells. A study demonstrated that this compound effectively reduced the viability of gastric carcinoma cells, indicating its role as a P-glycoprotein (P-gp) inhibitor .

Case Study: Inhibition of Gastric Carcinoma Cells

In vitro tests showed that this compound significantly inhibited the efflux of rhodamine 123 in multidrug-resistant EPG85-257RDB gastric carcinoma cells at concentrations as low as 10 μM, outperforming standard treatments like verapamil .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound inhibits enzymes such as tyrosine kinases and DNA gyrase, disrupting critical cellular processes.

- DNA Intercalation : Its structure allows it to intercalate into DNA, which is crucial for its antimicrobial and anticancer activities.

Comparative Analysis with Similar Compounds

When compared to other quinoxaline derivatives, such as 2-methylquinoxaline and quinoxaline itself, this compound shows enhanced biological activity due to the dual substitution pattern that affects electronic properties and reactivity .

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 2-Methylquinoxaline | Moderate | Low |

| Quinoxaline | Low | Moderate |

Future Directions in Research

The ongoing research aims to explore the full therapeutic potential of this compound. Areas of interest include:

- Synthesis of Derivatives : Developing new derivatives with enhanced potency and selectivity.

- Mechanistic Studies : Further elucidating the mechanisms underlying its biological activities.

- Clinical Trials : Assessing safety and efficacy in clinical settings for potential therapeutic applications.

Eigenschaften

IUPAC Name |

6-methoxy-2-methylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-6-11-10-5-8(13-2)3-4-9(10)12-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLYZMMJKAVJLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C=C(C=CC2=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.